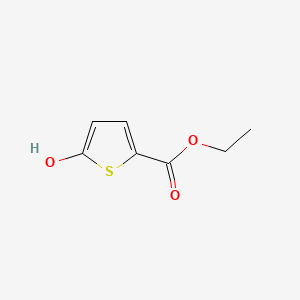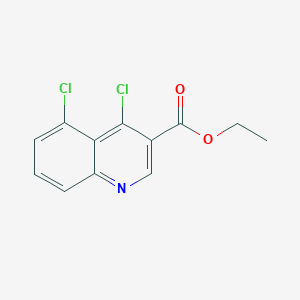
Ethyl 4,5-dichloroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4,5-dichloroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions of the quinoline ring, and an ethyl ester group at the 3rd position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dichloroquinoline-3-carboxylate typically involves the Gould–Jacobs reaction, which is a well-known method for preparing quinoline derivatives. The reaction starts with the condensation of an aniline derivative with an alkoxy methylenemalonic ester or acyl malonic ester, followed by cyclization and decarboxylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave irradiation techniques to enhance reaction efficiency and yield . The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.
化学反应分析
Types of Reactions
Ethyl 4,5-dichloroquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Hydrolysis: 4,5-dichloroquinoline-3-carboxylic acid.
科学研究应用
Ethyl 4,5-dichloroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 4,5-dichloroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the quinoline ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the derivative being studied .
相似化合物的比较
Similar Compounds
Ethyl 4,6-dichloroquinoline-3-carboxylate: Similar structure but with chlorine atoms at the 4th and 6th positions.
Ethyl 4,8-dichloroquinoline-3-carboxylate: Chlorine atoms at the 4th and 8th positions.
Uniqueness
Ethyl 4,5-dichloroquinoline-3-carboxylate is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it valuable for specific applications in research and industry .
属性
分子式 |
C12H9Cl2NO2 |
|---|---|
分子量 |
270.11 g/mol |
IUPAC 名称 |
ethyl 4,5-dichloroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)7-6-15-9-5-3-4-8(13)10(9)11(7)14/h3-6H,2H2,1H3 |
InChI 键 |
OGCKCLZDGLDNHX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C2C=CC=C(C2=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13039703.png)


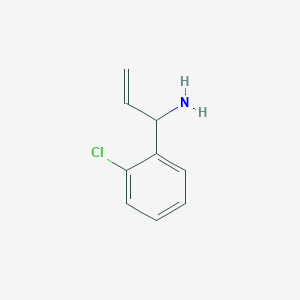
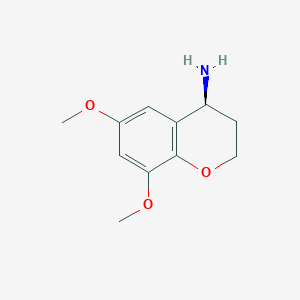
![1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13039749.png)
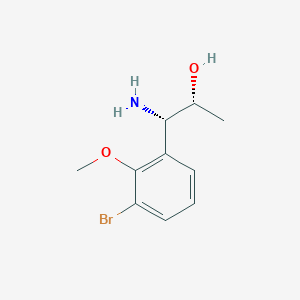
![methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13039756.png)
![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B13039762.png)

![Methyl 2-[4-(phenylmethoxycarbonylamino)-1-bicyclo[2.2.2]octanyl]acetate](/img/structure/B13039772.png)
